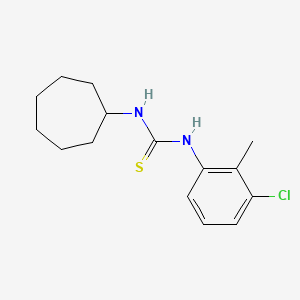
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide, also known as EMPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMPP is a synthetic compound that belongs to the isoxazolecarboxamide family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Wirkmechanismus
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the activity of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is a signaling molecule that is involved in various cellular processes, including inflammation. By inhibiting PDE4, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide increases the levels of cAMP, which can reduce inflammation and improve symptoms in various diseases.
Biochemical and Physiological Effects
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. In a study using a mouse model of asthma, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide was shown to reduce airway inflammation and improve lung function. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has also been shown to reduce inflammation in a rat model of COPD and improve symptoms in a mouse model of psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its specificity for PDE4 inhibition. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to have minimal effects on other PDE isoforms, which reduces the risk of off-target effects. However, one limitation of using 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has potential future directions in the development of therapeutics for various diseases. One potential direction is the development of 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide analogs that have improved solubility and pharmacokinetic properties. Another potential direction is the use of 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in combination with other therapeutics to enhance its anti-inflammatory effects. Additionally, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide could be studied for its potential effects on other diseases that involve inflammation, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the activity of PDE4, which can reduce inflammation and improve symptoms in various diseases. While 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has advantages and limitations for lab experiments, it has potential future directions in the development of therapeutics for various diseases.
Synthesemethoden
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide can be synthesized through a multistep process that involves the reaction of 4-phenoxyphenylacetic acid with thionyl chloride to form 4-phenoxyphenylacetyl chloride. This intermediate is then reacted with 5-methyl-3-phenylisoxazole-4-carboxylic acid to form 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications, including its ability to inhibit the activity of a protein called PDE4. PDE4 is involved in the regulation of inflammation and plays a role in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. By inhibiting PDE4, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has the potential to reduce inflammation and improve symptoms in these diseases.
Eigenschaften
IUPAC Name |
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-17-18(13(2)24-21-17)19(22)20-14-9-11-16(12-10-14)23-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVGVGNWOHELAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)


![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)
![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)